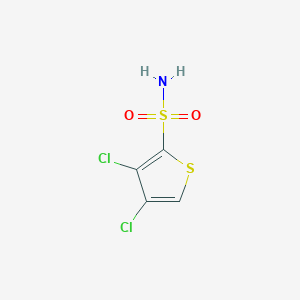

3,4-Dichlorothiophene-2-sulfonamide

Description

The investigation into heterocyclic compounds forms a foundational pillar of modern organic and medicinal chemistry. Among these, sulfur-containing heterocycles, especially thiophene (B33073) derivatives, are of paramount importance. The compound 3,4-Dichlorothiophene-2-sulfonamide sits (B43327) at the intersection of two critically important chemical classes: thiophenes and sulfonamides. Its unique substitution pattern, featuring chlorine atoms at the 3 and 4 positions of the thiophene ring, offers specific steric and electronic properties that are actively being explored by researchers for the development of new molecules with potential biological activity.

Thiophene is a five-membered aromatic ring containing a sulfur atom that is considered a "privileged pharmacophore" in drug discovery. Its electron-rich nature and bioisosteric similarity to other rings like benzene (B151609) allow it to interact effectively with a wide array of biological targets. The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal chemistry, forming the basis for a multitude of drugs since the advent of sulfa antibiotics. ekb.egijarsct.co.in

The combination of these two moieties into the thiophene sulfonamide scaffold has yielded compounds with a broad spectrum of pharmacological activities, including:

Antimicrobial agents ekb.eg

Carbonic anhydrase inhibitors (used for treating glaucoma) ekb.eg

Anticancer agents ekb.eg

Anti-inflammatory drugs ekb.eg

Antiviral compounds ekb.eg

The synthesis of sulfonamides is a well-established area of organic chemistry, with the most common method involving the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in Modern techniques, including one-pot syntheses from thiols or disulfides, have made these valuable compounds more accessible for research and development. researchgate.netresearchgate.net

The specific interest in this compound stems from its potential role as a specialized building block in the creation of complex, biologically active molecules. The rationale for its investigation is multifaceted:

Novel Antibacterial Targets: A primary driver for the synthesis of this compound is its use as an intermediate in the development of new antibacterial drugs. google.comgoogle.com Researchers are using this compound to create inhibitors of bacterial aminoacyl-tRNA synthetases (aaRS), enzymes that are essential for bacterial survival. google.com Because these enzymes can be structurally distinct from their human counterparts, they represent a promising target for developing selective, broad-spectrum antibiotics. google.com

Structural Scaffolding: The dichlorinated thiophene core provides a rigid and predictable three-dimensional structure. The chlorine atoms influence the molecule's electronic distribution and provide handles for further chemical modification, allowing chemists to systematically alter the structure to optimize its interaction with a biological target. The related compound, 3,4-Dichlorothiophene 1,1-dioxide, is also recognized as a versatile building block for creating pharmaceuticals and agrochemicals, underscoring the value of this particular substitution pattern. chemimpex.com

The main objective of academic and industrial research involving this compound is its utilization as a key synthetic intermediate.

The primary documented goal is the synthesis of novel compounds intended to act as inhibitors of bacterial aminoacyl-tRNA synthetase for the treatment of bacterial infections. google.com The synthesis of the target sulfonamide is a critical step in a multi-step process to create more complex molecules. google.com

A detailed synthesis for this compound has been outlined in patent literature, demonstrating a clear research and development interest. The process starts from 3,4-dibromothiophene (B32776) and proceeds through several steps to yield the final sulfonamide product, which is then used in subsequent reactions. google.comgoogle.com

Interactive Data Tables

Table 1: Chemical Properties of this compound and Related Precursors

This table summarizes key properties of the title compound and its precursors or related structures, as found in chemical databases and research documents.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role/Relation |

| This compound | C₄H₃Cl₂NO₂S₂ | ~232.1 | Not explicitly listed | Target Compound |

| 3,4-Dibromothiophene | C₄H₂Br₂S | 241.94 | 3141-27-3 | Starting Material google.com |

| 3,4-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | 3141-26-2 | Precursor Scaffold nih.gov |

| 3,4-Dichlorothiophene 1,1-dioxide | C₄H₂Cl₂O₂S | 185.02 | 52819-14-4 | Related Intermediate chemimpex.comscbt.com |

Table 2: Synthesis Pathway for this compound

The following table outlines the synthetic steps reported for the preparation of this compound, as described in patent filings. google.com

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 3,4-Dibromothiophene | 1. n-BuLi, THF2. SO₂(g)3. NCS | 3,4-Dichlorothiophene-2-sulfonyl chloride (Int-B-2.8-A2) |

| 2 | 3,4-Dichlorothiophene-2-sulfonyl chloride | Ammonia, THF | This compound (Int-B-2.8) |

Structure

3D Structure

Properties

Molecular Formula |

C4H3Cl2NO2S2 |

|---|---|

Molecular Weight |

232.1 g/mol |

IUPAC Name |

3,4-dichlorothiophene-2-sulfonamide |

InChI |

InChI=1S/C4H3Cl2NO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H,(H2,7,8,9) |

InChI Key |

MSOITIYVJQQFCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(S1)S(=O)(=O)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dichlorothiophene 2 Sulfonamide and Its Analogues

Direct Synthetic Approaches to Thiophene (B33073) Sulfonamides

Direct methods focus on the introduction of the sulfonamide group onto a pre-formed thiophene ring. These routes are often the most straightforward for accessing the parent compound.

A primary and classical method for the synthesis of aromatic sulfonamides involves a two-step process: the chlorosulfonation of an aromatic ring followed by amidation.

The initial step is the introduction of a chlorosulfonyl group (-SO₂Cl) onto the 3,4-dichlorothiophene core. This is typically achieved via an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). The reaction is generally performed at low temperatures to control reactivity and prevent side reactions. The electron-rich nature of the thiophene ring facilitates this substitution, which is directed to the C2 position, the most activated site for electrophilic attack in the thiophene nucleus.

Once the intermediate, 3,4-dichlorothiophene-2-sulfonyl chloride, is formed and isolated, it is then reacted with an amine source to generate the sulfonamide. This amidation step is a nucleophilic acyl substitution where ammonia (or an ammonium salt like ammonium hydroxide) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the HCl byproduct.

Table 1: Representative Two-Step Synthesis of Thiophene Sulfonamides

| Step | Reaction | Reagents & Conditions | Product |

| 1 | Sulfochlorination | 3,4-Dichlorothiophene, Chlorosulfonic acid (ClSO₃H), low temp. | 3,4-Dichlorothiophene-2-sulfonyl chloride |

| 2 | Amidation | 3,4-Dichlorothiophene-2-sulfonyl chloride, aq. Ammonia (NH₄OH), solvent (e.g., THF, Dioxane) | 3,4-Dichlorothiophene-2-sulfonamide |

The Gewald reaction offers a versatile, multicomponent approach to synthesizing highly substituted 2-aminothiophenes from simple starting materials. This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. The resulting 2-aminothiophene product can serve as a key precursor for the synthesis of the corresponding 2-sulfonyl chloride.

To convert the 2-aminothiophene into a sulfonyl chloride, a Sandmeyer-type reaction is employed. This well-established transformation proceeds via a diazonium salt intermediate. The 2-amino group is first treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl), to form the corresponding diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This step, known as chlorosulfonylation, results in the displacement of the diazonium group and the formation of the thiophene-2-sulfonyl chloride. nih.govwikipedia.orgorganic-chemistry.orgdurham.ac.uknih.gov The sulfonyl chloride can then be amidated as described previously to yield the final sulfonamide. This route is particularly useful for creating analogues with various substitution patterns on the thiophene ring, as determined by the initial choice of ketone/aldehyde and nitrile in the Gewald reaction.

Advanced Cross-Coupling Strategies for Thiophene Ring Functionalization

To generate a diverse library of analogues, the chlorine atoms on the this compound scaffold can be replaced with various aryl, heteroaryl, or alkyl groups using metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. mdpi.commdpi.com It involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. In the context of this compound, the chlorine atoms at the C3 and C4 positions can serve as the halide component.

The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a solvent system (e.g., toluene, dioxane, or DMF, often with water). The choice of ligand is crucial and can significantly influence the reaction's efficiency and selectivity. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (such as SPhos or XPhos), have been shown to be effective for coupling challenging substrates. nih.gov Regioselectivity can be an issue with di- or polyhalogenated substrates, but conditions can often be optimized to favor mono- or di-substitution.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Halogenated Thiophenes

| Component | Examples |

| Substrate | This compound |

| Coupling Partner | Arylboronic acids, Heteroarylboronic acids |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | SPhos, XPhos, P(t-Bu)₃ |

| Base | K₂CO₃, K₃PO₄, CsF |

| Solvent | Dioxane/H₂O, Toluene, DMF |

Beyond the Suzuki reaction, other metal-catalyzed cross-couplings are instrumental in functionalizing the thiophene core.

Stille Coupling: This reaction couples an organotin compound (stannane) with an organic halide. libretexts.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. A palladium catalyst, similar to those used in Suzuki reactions, is employed. The primary drawback is the toxicity of the organotin reagents and byproducts.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org It can be used to substitute the chlorine atoms on the thiophene ring with primary or secondary amines, leading to a range of N-substituted analogues. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base (e.g., NaOt-Bu or LiHMDS). wikipedia.orgrug.nl This strategy allows for the direct introduction of diverse amino functionalities onto the thiophene scaffold.

Derivatization Strategies for this compound and Related Scaffolds

Further diversification of the lead compound can be achieved by modifying the sulfonamide group itself or by leveraging the reactivity of the halogenated thiophene ring.

N-Alkylation/Arylation of the Sulfonamide: The sulfonamide nitrogen can be functionalized through alkylation or arylation reactions. N-alkylation can be performed using various alkylating agents (e.g., alkyl halides or sulfates) in the presence of a base (e.g., K₂CO₃ or NaH) to deprotonate the sulfonamide nitrogen, making it nucleophilic. organic-chemistry.orgnih.gov N-arylation can be accomplished via copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, using aryl halides as coupling partners.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms on the thiophene ring are activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for nucleophilic aromatic substitution (SₙAr) reactions with strong nucleophiles like alkoxides, thiolates, or amines. libretexts.orgnih.govlibretexts.org The reaction is typically more facile at the position ortho or para to the activating group. In this scaffold, the C3-chloro is activated by the C2-sulfonyl group, making it a potential site for selective substitution under appropriate conditions.

N-Alkylation and N-Acylation of the Sulfonamide Moiety

The nitrogen atom of the sulfonamide group in this compound serves as a versatile handle for derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide array of substituents, thereby modulating the physicochemical properties of the parent compound.

N-Alkylation: The alkylation of the sulfonamide nitrogen can be effectively achieved by first deprotonating the sulfonamide with a suitable base to form the corresponding anion, which then acts as a nucleophile. A common method involves the use of a strong base like lithium hydride (LiH) in an aprotic polar solvent such as dimethylformamide (DMF). The resulting sulfonamide anion is then treated with an alkyl halide (e.g., bromoethane, 1-bromopropane) to yield the N-alkylated product. This approach has been successfully applied to structurally related thiophene-2-sulfonamides. nih.gov The choice of alkylating agent allows for the introduction of various alkyl groups, from simple chains to more complex functionalized moieties. Manganese dioxide has also been utilized as a catalyst for the N-alkylation of sulfonamides using alcohols as green alkylating agents under solvent-free conditions.

N-Acylation: N-acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This transformation significantly alters the electronic properties of the sulfonamide, notably increasing its acidity. A prevalent and efficient method for N-acylation is the reaction of the sulfonamide with an acid anhydride or acid chloride in the presence of a base or an acid catalyst. researchgate.net For instance, reacting this compound with acetic anhydride in the presence of a catalytic amount of sulfuric acid can yield the corresponding N-acetylated derivative. researchgate.net Similarly, various catalysts, including iron-exchanged montmorillonite K10 clay and Wells-Dawson type heteropolyacids, have been shown to be effective for the N-acylation of sulfonamides with anhydrides. researchgate.net

| Reaction Type | Starting Material | Reagents | Product |

|---|---|---|---|

| N-Alkylation | This compound | 1. LiH, DMF 2. CH₃CH₂Br | N-Ethyl-3,4-dichlorothiophene-2-sulfonamide |

| N-Alkylation | This compound | 1. LiH, DMF 2. CH₃(CH₂)₂Br | N-Propyl-3,4-dichlorothiophene-2-sulfonamide |

| N-Acylation | This compound | (CH₃CO)₂O, cat. H₂SO₄ | N-Acetyl-3,4-dichlorothiophene-2-sulfonamide |

| N-Acylation | This compound | Benzoyl Chloride, Pyridine | N-Benzoyl-3,4-dichlorothiophene-2-sulfonamide |

Regioselective Substitution Reactions on the Thiophene Ring

The thiophene ring of this compound has a single available position for substitution, the C5 position. Functionalization at this site is typically achieved through modern cross-coupling reactions, which allow for the formation of carbon-carbon or carbon-heteroatom bonds with high regioselectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.orgharvard.edu To apply this methodology to the this compound core, a precursor bearing a suitable leaving group, such as bromine or iodine, at the C5 position is required. This C5-halogenated intermediate can then be coupled with a variety of aryl- or heteroarylboronic acids.

The general catalytic cycle involves three main steps: oxidative addition of the C5-halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄, K₂CO₃), and a suitable solvent system. mdpi.com This methodology has been successfully used to synthesize 3,4-biaryl-2,5-dichlorothiophene derivatives from 3,4-dibromo-2,5-dichlorothiophene, demonstrating its applicability to highly chlorinated thiophene systems. mdpi.com By analogy, 5-bromo-3,4-dichlorothiophene-2-sulfonamide can be used as a substrate to introduce diverse aromatic and heterocyclic moieties at the C5 position.

| Starting Material | Coupling Partner (Boronic Acid) | Catalyst/Base | Product |

|---|---|---|---|

| 5-Bromo-3,4-dichlorothiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Phenyl-3,4-dichlorothiophene-2-sulfonamide |

| 5-Bromo-3,4-dichlorothiophene-2-sulfonamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-(4-Methoxyphenyl)-3,4-dichlorothiophene-2-sulfonamide |

| 5-Bromo-3,4-dichlorothiophene-2-sulfonamide | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(Thiophen-2-yl)-3,4-dichlorothiophene-2-sulfonamide |

| 5-Bromo-3,4-dichlorothiophene-2-sulfonamide | Pyridine-3-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-(Pyridin-3-yl)-3,4-dichlorothiophene-2-sulfonamide |

Heterocyclic Annulation and Fusion to the Thiophene Sulfonamide Core

Heterocyclic annulation involves the construction of a new ring fused to the existing thiophene sulfonamide core, leading to the formation of bicyclic and more complex polycyclic systems. These strategies often leverage the reactivity of both the sulfonamide group and the thiophene ring.

One conceptual approach involves the intramolecular cyclization of a suitably functionalized N-alkylsulfonamide. nih.gov Following N-alkylation with a reagent containing a reactive moiety (e.g., an allyl or propargyl group), the newly introduced side chain can be induced to cyclize onto the thiophene ring. For example, an N-alkenyl sulfonamide derivative could potentially undergo an intramolecular Heck reaction to form a fused six-membered ring. Such cyclization strategies are central to diversity-oriented synthesis (DOS) for producing a variety of cyclic sulfonamides, known as sultams. nih.gov

Another strategy involves reactions that engage the sulfonamide nitrogen and the adjacent C3-carbon of the thiophene ring to form a fused five-membered ring, such as a thieno[3,2-d]isothiazole derivative. While direct synthesis from this compound requires specific conditions, related syntheses of thieno[2,3-d]isothiazoles have been achieved by constructing functional groups at adjacent positions on the thiophene ring that are primed for cyclization. researchgate.net For the this compound scaffold, a hypothetical pathway could involve a reaction sequence that leads to the elimination of one of the chlorine atoms at C3 and subsequent ring closure involving the sulfonamide nitrogen. The development of iridium-catalyzed annulation reactions of thiophenes with carboxylic acids to form thiophene-fused frameworks also provides a basis for exploring similar cyclizations. nih.gov

| Thiophene Sulfonamide Precursor | Annulation Strategy | Fused Heterocyclic System |

|---|---|---|

| N-Allyl-3,4-dichlorothiophene-2-sulfonamide | Intramolecular Heck Reaction | Dihydrothieno[3,2-c]thiazine dioxide derivative |

| N-Propargyl-3,4-dichlorothiophene-2-sulfonamide | Intramolecular Pauson-Khand Reaction | Cyclopentenone-fused thieno[3,2-c]thiazine dioxide derivative |

| This compound | Multi-step synthesis and cyclization | Dichloro-substituted thieno[3,2-d]isothiazole-1,1-dioxide |

Chemical Reactivity and Mechanistic Transformations of 3,4 Dichlorothiophene 2 Sulfonamide

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring, a core component of 3,4-Dichlorothiophene-2-sulfonamide, exhibits a rich and complex reactivity profile, readily participating in both electrophilic and nucleophilic substitution reactions. The electron-rich nature of the thiophene ring generally favors electrophilic aromatic substitution. nih.gov However, the specific substitution pattern of this compound, with its two chlorine atoms and a sulfonamide group, significantly influences the regioselectivity and feasibility of these reactions.

Electrophilic Substitution:

Thiophene itself is more reactive towards electrophilic substitution than benzene (B151609). nih.gov Typical electrophilic substitution reactions on thiophene include halogenation, nitration, and sulfonation. fayoum.edu.eg For instance, thiophene reacts with chlorine at 40°C to yield substitution products like 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene (B70043). fayoum.edu.eg However, the presence of the deactivating sulfonamide group and the two chlorine atoms in this compound would likely decrease the ring's reactivity towards further electrophilic attack.

A study on the C3-chlorination of C2-substituted benzo[b]thiophene derivatives using sodium hypochlorite (B82951) pentahydrate provides some insight into potential reactions. rsc.orgrsc.org This method allows for selective chlorination at the C3 position in the presence of various functional groups. rsc.orgrsc.org DFT calculations in this study suggest a mechanism involving the formation of a chloronium ion intermediate. rsc.orgrsc.org

Nucleophilic Substitution:

While less common for the thiophene ring itself, nucleophilic substitution reactions can occur, particularly when the ring is substituted with strong electron-withdrawing groups. The chlorine atoms on the thiophene ring of this compound can potentially be displaced by nucleophiles. For example, studies on 2,4-dinitrobenzene derivatives show that nucleophilic substitution with hydrazine (B178648) can occur, with the reaction mechanism being dependent on the solvent and the leaving group. ccsenet.org

Thiophene ring-opening reactions have also been observed under certain conditions. For instance, the reaction of specific thieno[2,3-c]pyridazine (B12981257) derivatives with N'-arylbenzothiohydrazides in the presence of triethylamine (B128534) leads to the opening of the thiophene ring. iaea.org Similarly, other substituted thiophenes have been shown to undergo ring-opening when treated with thiohydrazides. researchgate.net

Cycloaddition Reactions Involving Thiophene Sulfonyl Derivatives (e.g., Diels-Alder)

The aromaticity of the thiophene ring generally makes it a poor diene in thermally induced Diels-Alder reactions. fayoum.edu.egmdpi.com However, its reactivity can be enhanced by modifying the sulfur atom, for instance, by oxidizing it to a sulfoxide (B87167) or a sulfone (S,S-dioxide). mdpi.comwikipedia.org

Thiophene S-oxides and S,S-dioxides have been shown to participate in cycloaddition reactions. rsc.orgiosrjournals.org For example, benzo[b]thiophene S,S-dioxides react with tetraarylcyclopentadienones in a Diels-Alder fashion, leading to either de-oxygenation or sulfur dioxide extrusion to form substituted dibenzothiophenes or benzenes. rsc.org Thiophene S,N-ylides have also been shown to react with electron-rich dienophiles in cycloaddition reactions, which can serve as a route to thionitroso compounds. rsc.org

While thiophene itself is a reluctant diene, it can participate in Diels-Alder reactions under specific conditions. High-pressure, solvent-free conditions have been shown to dramatically improve the yield of the Diels-Alder reaction between thiophene and maleic anhydride. epa.gov Furthermore, Lewis acids like aluminum chloride can promote the Diels-Alder reaction of thiophene with N-phenylmaleimides at room temperature and atmospheric pressure, with a high degree of stereoselectivity for the exo adduct. mdpi.comnih.gov Other cycloaddition reactions involving thiophene derivatives include the [2+4] cycloaddition of fluorenethione with azoalkenes to form 1,3,4-thiadiazine derivatives and the reaction of enaminothiones with nitroalkenes. rsc.orgcapes.gov.br

Functional Group Interconversions of Halogen and Sulfonamide Moieties

The chlorine and sulfonamide groups on this compound are amenable to various functional group interconversions, offering pathways to synthesize a range of derivatives.

Reactions of the Halogen Groups:

The chlorine atoms on the thiophene ring can be involved in coupling reactions. For instance, a C3-chloro derivative of a benzothiophene (B83047) has been successfully coupled with phenylboronic acid using standard Suzuki-Miyaura coupling conditions. rsc.orgrsc.org This suggests that the chlorine atoms in this compound could potentially undergo similar cross-coupling reactions to introduce new carbon-carbon bonds.

Reactions of the Sulfonamide Group:

The sulfonamide group is a versatile functional group. The synthesis of 4,5-dichlorothiophene-2-sulfonamide (B1306967) itself involves the chlorosulfonation of 2,5-dichlorothiophene followed by ammonolysis of the resulting sulfonyl chloride. smolecule.com This indicates that the sulfonamide could potentially be hydrolyzed back to the sulfonyl chloride and subsequently reacted with other amines to form different sulfonamide derivatives.

Mechanistic Investigations of Stability and Chemical Degradation Pathways

The stability and degradation of sulfonamide-containing compounds, particularly in environmental contexts, are areas of active research. Sulfonamides are generally resistant to hydrolysis and are fairly stable at acidic pH values. nih.gov

Studies on the degradation of various sulfonamide antibiotics have identified several potential pathways. For instance, the degradation of sulfamethoxazole (B1682508) (a sulfonamide antibiotic) can proceed through S-N bond cleavage, benzene ring opening, and hydroxylation. researchgate.net The degradation of four different sulfonamide antibiotics by the bacterium Pseudomonas stutzeri was found to be influenced by temperature and pH. nih.gov

The degradation of sulfonamides can also be promoted by advanced oxidation processes. For example, the use of persulfate (PS) under solar irradiation can generate hydroxyl radicals (·OH), which are the primary reactive oxygen species responsible for the oxidative degradation of sulfamethazine. researchgate.net

Advanced Spectroscopic and Crystallographic Investigations of 3,4 Dichlorothiophene 2 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3,4-Dichlorothiophene-2-sulfonamide in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques provide detailed information about the chemical environment of each atom, enabling the confirmation of the substitution pattern on the thiophene (B33073) ring.

In the ¹H NMR spectrum, the single proton on the thiophene ring is expected to appear as a singlet, with its chemical shift influenced by the electron-withdrawing effects of the adjacent chloro and sulfonamide groups. The protons of the sulfonamide (SO₂NH₂) group would typically present as a broad singlet. The exact chemical shifts are dependent on the solvent used. researchgate.net

¹³C NMR spectroscopy provides crucial information about the carbon framework. The spectrum would show four distinct signals corresponding to the four carbon atoms of the thiophene ring. The chemical shifts of these carbons are significantly influenced by the attached substituents (chlorine and sulfonamide groups). scirp.org For instance, carbons directly bonded to chlorine atoms will experience a downfield shift.

Two-dimensional NMR techniques are instrumental in confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, although for this specific molecule with a single thiophene proton, its utility would be in confirming the absence of proton-proton coupling on the ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon to which it is directly attached. This would definitively link the thiophene proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This technique would be critical in confirming the substitution pattern by showing correlations between the thiophene proton and the neighboring carbon atoms, as well as with the carbon of the sulfonamide group.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Technique | Expected Chemical Shift (ppm) | Multiplicity |

| Thiophene-H | ¹H NMR | 7.0 - 8.0 | Singlet |

| -SO₂NH₂ | ¹H NMR | 5.0 - 8.0 | Broad Singlet |

| Thiophene-C | ¹³C NMR | 120 - 150 | - |

Note: These are estimated ranges and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

The IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically appearing in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide would be observed as one or two bands in the region of 3400-3200 cm⁻¹. The S-N stretching vibration usually appears in the 900-950 cm⁻¹ region. nih.gov Vibrations associated with the dichlorinated thiophene ring, including C-H stretching, C=C and C-S stretching, and C-Cl stretching, would also be present. A study on the infrared spectra of various thiophene sulfonamide derivatives in 1966 laid the groundwork for interpreting these vibrational modes. nih.gov

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The symmetric S=O stretching vibration is often strong in the Raman spectrum. The vibrations of the thiophene ring would also give rise to characteristic Raman signals.

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| -SO₂NH₂ | Asymmetric SO₂ Stretch | 1370 - 1330 | Strong | Medium |

| Symmetric SO₂ Stretch | 1180 - 1160 | Strong | Strong | |

| N-H Stretch | 3400 - 3200 | Medium | Weak | |

| S-N Stretch | 900 - 950 | Medium | Medium | |

| Thiophene Ring | C-H Stretch | ~3100 | Medium | Medium |

| C=C Stretch | 1550 - 1400 | Medium-Strong | Medium-Strong | |

| C-S Stretch | 850 - 700 | Medium | Medium | |

| C-Cl | C-Cl Stretch | 800 - 600 | Strong | Strong |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and molecular weight of this compound with high accuracy. This technique can differentiate between compounds with the same nominal mass but different elemental compositions.

For this compound (C₄H₃Cl₂NO₂S₂), the calculated exact mass would be a key identifier. A significant feature in the mass spectrum would be the isotopic pattern characteristic of a compound containing two chlorine atoms. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance ratio would result in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1. This pattern provides definitive evidence for the presence of two chlorine atoms in the molecule. For instance, in the analysis of a related compound, 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione, the HRESIMS analysis clearly showed the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ isotopic cluster characteristic of a dichlorinated compound. researchgate.net

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure. Common fragmentation pathways for sulfonamides include the loss of SO₂. mdpi.com

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₄H₄Cl₂NO₂S₂⁺ | 231.9055 |

| [M+Na]⁺ | C₄H₃Cl₂NNaO₂S₂⁺ | 253.8875 |

Note: The calculated m/z values are for the most abundant isotopes.

X-ray Diffraction Analysis for Solid-State Structure, Stereochemistry, and Conformational Insights

X-ray diffraction analysis of a single crystal of this compound would provide the most definitive structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the substitution pattern and revealing the molecule's three-dimensional conformation.

Based on the analysis of related thiophene sulfonamide derivatives, the thiophene ring is expected to be essentially planar. sigmaaldrich.com The geometry around the sulfur atom of the sulfonamide group would be tetrahedral. The analysis would also reveal the orientation of the sulfonamide group relative to the thiophene ring.

Furthermore, X-ray diffraction provides invaluable insights into the intermolecular interactions that govern the crystal packing. Hydrogen bonds involving the sulfonamide NH₂ group as a donor and the sulfonyl oxygen atoms as acceptors are expected to be a dominant feature in the crystal lattice, potentially forming dimers or extended networks. Halogen bonding involving the chlorine atoms may also play a role in the supramolecular assembly.

Table 4: Expected General Crystallographic Parameters for a Thiophene Sulfonamide Derivative

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Bond Lengths (Å) | S-O: ~1.43, S-N: ~1.63, S-C: ~1.77, C-Cl: ~1.72 |

| Key Bond Angles (°) | O-S-O: ~120, O-S-N: ~106, O-S-C: ~108, N-S-C: ~107 |

| Intermolecular Interactions | N-H···O hydrogen bonds, potential C-H···O, C-H···Cl, and Cl···Cl contacts |

Note: These are generalized values and the actual parameters will be specific to the crystal structure of this compound.

Computational and Theoretical Exploration of 3,4 Dichlorothiophene 2 Sulfonamide

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 3,4-Dichlorothiophene-2-sulfonamide. researchgate.netnih.gov These methods allow for the detailed analysis of the electronic structure and other molecular characteristics.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this structure. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com A smaller gap generally indicates higher reactivity. nih.govmdpi.com

For thiophene (B33073) sulfonamide derivatives, the HOMO-LUMO energy gap can be influenced by substituents on the thiophene ring. nih.gov For instance, in a study of 5-aryl thiophenes with sulfonylacetamide moieties, the HOMO-LUMO energy gap varied with different aryl groups, with the lowest gap observed for the derivative with a 4-methoxyphenyl (B3050149) group, suggesting higher reactivity. nih.gov The analysis of frontier molecular orbitals reveals that the electron density is often concentrated on the thiophene and aromatic parts of the molecule. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene Derivative 1 | -6.5 | -1.8 | 4.7 |

| Thiophene Derivative 2 | -6.8 | -2.1 | 4.7 |

| Thiophene Derivative 3 | -6.3 | -2.3 | 4.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for identifying the reactive sites within a molecule. nih.gov It illustrates the charge distribution and helps predict where electrophilic and nucleophilic attacks are likely to occur. In MEP maps, regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For molecules containing sulfonamide groups, the negative potential is often located around the electronegative oxygen and nitrogen atoms, while positive potentials are found near hydrogen atoms. nih.gov

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. mdpi.com These include:

Chemical Hardness (η): A measure of a molecule's resistance to deformation or change in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when a molecule accepts an electron. mdpi.com

These descriptors are calculated using the energies of the HOMO and LUMO and are crucial for understanding the chemical behavior of compounds like this compound. mdpi.com

Simulation of Spectroscopic Data and Correlation with Experimental Findings (e.g., IR, UV-Vis, NMR)

Computational methods can simulate spectroscopic data, which can then be compared with experimental results to validate the calculated structures and properties.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For sulfonamides, characteristic N-H stretching vibrations are expected in the 3400-3200 cm⁻¹ region. smolecule.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectra can also be predicted using computational methods, providing further structural confirmation.

Studies on related thiophene derivatives have demonstrated a good correlation between calculated and experimental spectroscopic data. researchgate.net

Molecular Modeling and Docking Studies for Biomolecular Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov These studies are crucial in drug discovery for identifying potential therapeutic agents. nih.govnih.gov

Prediction of Ligand-Protein Binding Affinities and Docking Scores

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. The docking score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a stronger interaction.

While specific docking studies for this compound are not extensively documented in public literature, data from closely related sulfonamide derivatives demonstrate their potential to bind effectively to various protein targets, particularly enzymes like proteases and kinases. For instance, studies on various sulfonamide derivatives have shown significant binding affinities with different protein receptors. The binding energies (ΔG) and docking scores for these related compounds suggest that the sulfonamide scaffold is a potent pharmacophore. mdpi.comnih.gov The FK506-binding protein 12 (FKBP12), for example, is a well-established model for studying sulfonamide-protein interactions. nih.gov

Computational docking of sulfonamide-imidazole hybrids has shown that these molecules can form stable complexes with target proteins, with binding affinities indicating potential inhibitory activity. researchgate.net Docking simulations of other dichlorothiophene sulfonamide isomers, such as 2,5-Dichlorothiophene-3-sulfonamide, have been used to investigate interactions with proteins like Caspase-3, which is involved in apoptosis. smolecule.com These studies reveal that the molecule fits into the active sites of target proteins, suggesting that this compound could exhibit similar behavior.

The predicted binding affinities for a range of sulfonamide derivatives against various protein receptors are often found to be in a range that indicates good to excellent interaction potential compared to standard drugs. mdpi.com

Table 1: Representative Docking Scores and Binding Energies of Sulfonamide Derivatives Against Various Protein Receptors

| Compound Type | Protein Target | Docking Score (kcal/mol) | Binding Energy (ΔG) (kcal/mol) |

| 1,2,4-Triazine Sulfonamides | 5GTY | -7.791 to -9.498 | -46.033 to -61.971 |

| 1,2,4-Triazine Sulfonamides | 3RHK | -2.261 to -5.277 | -22.686 to -37.568 |

| 1,2,4-Triazine Sulfonamides | 6PL2 | -2.287 to -5.146 | -27.867 to -39.877 |

| 1,2,4-Triazine Sulfonamides | 7JXH | -5.655 to -6.634 | -44.485 to -51.322 |

| Fluoroaniline Isomers | iNOS | -5.3 to -5.6 | Not Reported |

Note: This table is illustrative and compiled from data on various sulfonamide derivatives to show a typical range of binding affinities. mdpi.comresearchgate.net The values for this compound would require specific computational analysis.

Analysis of Specific Interaction Modes (Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonding, π-π Stacking)

The binding affinity of a ligand is determined by a combination of non-covalent interactions with the protein's active site. For this compound, these interactions are driven by its distinct structural features: the sulfonamide group, the chlorinated thiophene ring, and the aromatic system.

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a powerful hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens). nih.gov In protein-ligand complexes, the NH₂ group can form hydrogen bonds with backbone carbonyls or acidic residues (e.g., Asp, Glu), while the oxygen atoms can interact with backbone N-H groups or basic residues (e.g., Lys, Arg). smolecule.comnih.gov These hydrogen bonds, with typical N-H···O distances of 2.8-3.0 Å, are crucial for anchoring the ligand in the binding pocket and providing specificity. smolecule.com Studies on related sulfonamides confirm that the sulfonamide moiety readily establishes strong electrostatic interactions. nih.gov

Halogen Bonding: The two chlorine atoms on the thiophene ring are capable of forming halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or a serine/threonine hydroxyl group. nih.gov These interactions, classified as type II halogen contacts, are directional and can be as significant as traditional hydrogen bonds in determining binding orientation and affinity. nih.gov In structures like 3,4-dichlorophenol, Cl···O interactions play a key role in the crystal packing, demonstrating their importance in molecular recognition. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO properties.

Computational studies using density functional theory (DFT) are instrumental in predicting the NLO response of molecules. The key parameter is the first hyperpolarizability (β₀), which quantifies the second-order NLO response. Thiophene rings are excellent π-bridges in NLO chromophores due to their electron-rich nature and ease of functionalization. mdpi.com The sulfonamide group can act as an electron-acceptor, while the dichlorothiophene ring serves as the π-conjugated system.

Studies on related 3,4-biaryl-2,5-dichlorothiophene derivatives have shown that these molecules possess a significant NLO response. mdpi.comresearchgate.net The calculated first hyperpolarizability (β₀) values for these compounds were found to be substantial, indicating their potential as NLO materials. mdpi.com The NLO response is highly dependent on the intramolecular charge transfer from the donor to the acceptor through the π-system. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller HOMO-LUMO gap generally correlates with a larger β₀ value. mdpi.com

For this compound, the chlorine atoms act as electron-withdrawing groups, which, along with the sulfonamide acceptor, would influence the electronic structure and the intramolecular charge transfer characteristics, thereby affecting the NLO properties.

Table 2: Predicted NLO Properties of Related Thiophene Derivatives

| Compound | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β₀) (a.u.) |

| Thiophene Sulfonamide Derivative 1 | 4.65 | Not specified, but varies inversely with gap |

| Thiophene Sulfonamide Derivative 2 | 3.44 | Not specified, but varies inversely with gap |

| 3,4-bis(4-methoxyphenyl)-2,5-dichlorothiophene | ~4.8 | 1361.75 |

| 3,4-bis(4-(dimethylamino)phenyl)-2,5-dichlorothiophene | ~4.8 | 2807.08 |

Note: This table includes data from various thiophene sulfonamides and dichlorothiophene derivatives to illustrate the range of predicted NLO properties. mdpi.commdpi.com An exact β₀ value for this compound would require a specific DFT calculation.

Molecular and Biochemical Investigations of 3,4 Dichlorothiophene 2 Sulfonamide S Biological Interactions

Enzyme Inhibition Studies and Mechanistic Insights

Investigations into the enzyme inhibitory properties of sulfonamide derivatives are extensive. The primary mechanism often involves the sulfonamide moiety acting as a zinc-binding group in metalloenzymes. The nature of the aromatic or heterocyclic ring to which the sulfonamide is attached plays a crucial role in determining the potency and selectivity of inhibition.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, II, IX, XII)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are expressed in humans, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Aromatic and heterocyclic sulfonamides are the principal class of CA inhibitors. However, specific inhibitory data for 3,4-Dichlorothiophene-2-sulfonamide against the major human (h) isoforms hCA I, II, IX, and XII are not available in the reviewed scientific literature.

There is no specific kinetic data, such as inhibition constants (K_i values) or the type of inhibition, available for this compound against hCA I, II, IX, or XII. Generally, sulfonamide inhibitors of carbonic anhydrase exhibit a range of inhibition types, but many act as non-competitive or competitive inhibitors, with K_i values that can range from the low nanomolar to the micromolar scale, depending on the specific sulfonamide and the CA isoform.

Table 1: Kinetic Inhibition Data of this compound against Carbonic Anhydrase Isoforms

| Isoform | K_i (Inhibition Constant) | Type of Inhibition |

|---|---|---|

| hCA I | No data available | No data available |

| hCA II | No data available | No data available |

| hCA IX | No data available | No data available |

The fundamental inhibitory mechanism of sulfonamides against carbonic anhydrases is well-established. The deprotonated sulfonamide group (SO₂NH⁻) acts as a mimic of the transition state of the CO₂ hydration reaction. This anionic group coordinates directly to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion that is crucial for catalysis. This binding is typically tetrahedral and involves the nitrogen atom of the sulfonamide. This interaction is a hallmark of how sulfonamide drugs, in general, inhibit zinc-containing enzymes.

While the sulfonamide group anchors the inhibitor to the active site's zinc ion, the heterocyclic ring and its substituents are critical for determining potency and isoform selectivity. The thiophene (B33073) ring in this compound is expected to form van der Waals and hydrophobic interactions with amino acid residues lining the active site cavity. The two chlorine atoms on the thiophene ring significantly influence the molecule's electronic properties and steric profile. These bulky, electronegative substituents would interact with specific hydrophilic or hydrophobic pockets within the active site, and these interactions are key to differentiating between the subtly different active site architectures of the various CA isoforms. For instance, some isoforms have larger active site rims that can accommodate bulkier substituents, leading to selective inhibition. The thiophene ring itself is considered a bioisostere of the phenyl ring, often used in drug design to modulate physicochemical properties and biological activity.

Inhibition of Other Key Enzymes (e.g., Insulin Regulated Aminopeptidase (IRAP), α-Amylase, Dihydrofolate Reductase (DHFR), Paraoxonase-1 (PON1))

Beyond carbonic anhydrases, sulfonamide and thiophene-based compounds have been explored as inhibitors of a wide array of other enzymes. However, a review of the scientific literature reveals no specific studies on the inhibitory activity of this compound against Insulin Regulated Aminopeptidase (IRAP), α-Amylase, Dihydrofolate Reductase (DHFR), or Paraoxonase-1 (PON1).

While there is no direct data, it is known that sulfonamides can inhibit DHFR by mimicking p-aminobenzoic acid (PABA), a substrate for the upstream enzyme dihydropteroate (B1496061) synthase (DHPS). Similarly, various heterocyclic compounds have been investigated as inhibitors of α-amylase.

Table 2: Inhibitory Activity of this compound against Other Enzymes

| Enzyme | IC₅₀ / K_i | Type of Inhibition |

|---|---|---|

| Insulin Regulated Aminopeptidase (IRAP) | No data available | No data available |

| α-Amylase | No data available | No data available |

| Dihydrofolate Reductase (DHFR) | No data available | No data available |

Comparative Analysis of Inhibition Profiles Across Enzyme Classes

A comparative analysis of the inhibition profile of this compound across different enzyme classes is not possible at this time due to the absence of experimental data. Such an analysis would require systematic screening of the compound against a panel of enzymes to determine its potency and selectivity. This would reveal whether the compound is a specific inhibitor of a particular enzyme, such as carbonic anhydrase, or a broader-spectrum inhibitor that interacts with multiple targets. The structural motifs of the compound—the zinc-binding sulfonamide and the substituted thiophene ring—suggest that it has the potential for such interactions, but this remains to be experimentally verified.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies provide critical insights into designing more potent and selective therapeutic agents.

The thiophene ring is a versatile scaffold that can be readily modified to produce compounds with diverse pharmacological activities. nih.gov The nature and position of substituents on the thiophene ring of sulfonamides can significantly impact their biological effects.

The presence of two chlorine atoms at positions 4 and 5 of the thiophene ring is a distinguishing feature of 4,5-dichlorothiophene-2-sulfonamide (B1306967). smolecule.com This specific substitution pattern is crucial for its interaction with certain enzymes, making it a candidate for targeted drug development. smolecule.com For instance, the addition of a bromine atom to the C2 position of a thiophene cycle has been shown to alter molecular conformation and ligand exchange kinetics, resulting in enhanced apoptotic potential. researchgate.net

Furthermore, studies on other thiophene derivatives have highlighted the importance of various substituents. For example, in a series of 4-thioflavonols, electronegativity at ring A and methoxy (B1213986) substitution at ring B enhanced antibacterial activity. scirp.org Similarly, thiophene and dimethoxy substitutions at ring B resulted in notable antifungal activity. scirp.org In another study, thiophene-2-carboxamide derivatives with a methoxy group at the aryl position showed the best inhibition against both Gram-positive and Gram-negative bacteria. nih.gov The presence of an electron-donating amino group on the thiophene ring has also been found to increase antioxidant power. nih.gov

The strategic fusion of the thiophene ring with other moieties has been shown to enhance biological activity. nih.gov A novel series of thiophenes bearing various biologically active moieties, including sulfonamide, were synthesized and evaluated for their anticancer activity. nih.gov Compounds with specific substitutions demonstrated higher cytotoxic activities than the standard doxorubicin. nih.gov

| Compound Series | Substituent/Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Thiophene Sulfonamide | Bromine at C2 of thiophene ring | Enhanced apoptotic potential | researchgate.net |

| 4-Thioflavonols | Electronegative group at ring A, Methoxy at ring B | Enhanced antibacterial activity | scirp.org |

| Thiophene-2-carboxamides | Methoxy group at aryl position | Best inhibition of Gram-positive and Gram-negative bacteria | nih.gov |

| Thiophene-2-carboxamides | Amino group on thiophene ring | Increased antioxidant activity | nih.gov |

The sulfonamide group (-SO2NH2) is a critical pharmacophore that can be modified to modulate the biological activity of the parent compound. openaccesspub.org Modifications to the sulfonamide moiety of thiophene derivatives can significantly influence their molecular interactions and efficacy.

In a study of N-arylsulfonyl-indole-2-carboxamide derivatives as galectin-3 and galectin-8 C-terminal domain inhibitors, methylation of the NH on the acylsulfonamide segment greatly decreased the potency, suggesting that the acidic NH is crucial for interaction. nih.gov This indicates that the N-arylsulfonyl-carboxamide is a key structural feature for binding. nih.gov

The nature of the substituent attached to the sulfonamide nitrogen also plays a vital role. For instance, in a series of pinacolone (B1678379) sulfonamide derivatives, the order of substituent structures that improved antifungal activity was phenyl > benzyl (B1604629) > phenylethyl > alkyl, with trisubstituted phenyl showing the highest activity. mdpi.com This highlights that aryl substituents on the sulfonamide can significantly enhance activity. mdpi.com

Furthermore, the introduction of different heterocyclic rings to the sulfonamide moiety can lead to varied biological activities. A series of thiophenes with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene (B1667546) moieties were synthesized, with some compounds showing potent anticancer activity. nih.gov This suggests that the combination of the thiophene-sulfonamide core with other bioactive heterocycles can lead to synergistic effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net These models can predict the activity of new compounds and guide the design of more potent derivatives. researchgate.net

A 3D-QSAR modeling study was performed on a series of diarylpyrazole-benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase II. nih.gov The study utilized comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to develop predictive models. nih.gov These models, along with docking studies, helped in designing a new pharmacophore model for screening databases to find new inhibitors. nih.gov

In another study, QSAR models were built for a set of sulfur-containing derivatives, including sulfonamides, to predict their anticancer activities. nih.govresearchgate.net The models indicated that chemical properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are key predictors of anticancer activity. nih.govresearchgate.net The frequency of certain bonds like C-N, F-F, and N-N in the molecule also proved to be important. nih.govresearchgate.net

Pharmacophore modeling has also been used to design new pyridine-3-carbonitriles as vasorelaxant agents, demonstrating the broad applicability of these computational methods in drug discovery. rsc.org

Investigation of Specific Molecular Targets and Binding Mechanisms (Non-Clinical)

Understanding the specific molecular targets of a compound and its binding mechanism is crucial for elucidating its mode of action and potential therapeutic applications.

Galectin-3 and Galectin-8C: Derivatives of 4,5-dichlorothiophene-2-sulfonamide have been investigated as inhibitors of galectin-3 and galectin-8C. nih.gov In one study, N-arylsulfonyl-indole-2-carboxamide derivatives containing a 3,4-dichlorophenoxyl moiety showed strong binding to both galectin-3 and galectin-8C. nih.gov The indole (B1671886) scaffold of these compounds interacts with key amino acid residues in the binding pocket of galectins, while the dichlorophenoxyl group is involved in favorable π–π and halogen binding interactions. nih.gov

Caspase-3 and p53: The tumor suppressor protein p53 and the executioner caspase, caspase-3, are key players in the apoptotic pathway. nih.gov Both proteins can be found in the mitochondria, where they interact. nih.gov While direct interaction studies of this compound with caspase-3 and p53 are not extensively documented in the provided context, the known involvement of thiophene derivatives in apoptosis suggests a potential indirect influence on these proteins. researchgate.net

NF-κB: The transcription factor NF-κB is involved in inflammatory responses and cell survival pathways. nih.gov Some intracellular pathogens are known to inhibit apoptosis by modulating NF-κB signaling pathways. nih.gov The potential of thiophene sulfonamides to modulate NF-κB activity warrants further investigation, especially given their role in processes like apoptosis.

Apoptosis Pathways: Apoptosis, or programmed cell death, is a fundamental biological process that can be initiated through extrinsic, intrinsic, and perforin/granzyme pathways, all of which converge on the activation of executioner caspases like caspase-3. nih.govnih.gov Several thiophene derivatives have been shown to induce apoptosis. researchgate.net For instance, the addition of a bromine atom to the thiophene ring of a compound was found to enhance its apoptotic potential. researchgate.net Galectin-3, a target of some thiophene sulfonamide derivatives, is also involved in regulating apoptosis. nih.govresearchgate.net

Acidification: Trimetazidine, a drug with a piperazine (B1678402) core that can be incorporated into sulfonamide derivatives, has been shown to reduce lactate (B86563) production and elevate cellular pH during ischemia. mdpi.com While not directly related to this compound, this highlights a potential mechanism by which related compounds could influence cellular acidification.

| Molecular Target | Interaction/Effect | Compound Type | Reference |

|---|---|---|---|

| Galectin-3 / Galectin-8C | Inhibition of binding | N-arylsulfonyl-indole-2-carboxamide derivatives with 4,5-dichlorothiophene-2-sulfonamide | nih.gov |

| Caspase-3 / p53 | Potential indirect modulation through apoptosis induction | Brominated thiophene derivatives | researchgate.netnih.gov |

| NF-κB | Potential modulation of signaling pathway | General thiophene sulfonamides (inferred) | nih.govnih.gov |

In Vitro Cellular Mechanism of Action at the Molecular Level

The in vitro cellular mechanisms of action for this compound are understood through its effects on enzyme modulation, disruption of cellular pathways, and inhibition of cell growth. While direct comprehensive studies on this specific isomer are limited, research on closely related dichlorothiophene sulfonamide analogs and the broader class of sulfonamides provides significant insights into its potential molecular interactions.

Enzyme Modulation

Thiophene-2-sulfonamides are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. A series of 4-substituted thiophene-2-sulfonamides demonstrated nanomolar-level potency for the inhibition of human carbonic anhydrase II (hCA II) in vitro. nih.gov While specific inhibition constants for this compound are not detailed in the available research, the structural motif strongly suggests its potential to act as a carbonic anhydrase inhibitor. The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.

Research on other substituted thiophene-2-sulfonamides has shown effective inhibition of various CA isoforms. For instance, a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides effectively inhibited hCA II, and the tumor-associated isoforms hCA IX and XII in the subnanomolar to nanomolar range, while showing weaker inhibition of the cytosolic isoform hCA I. researchgate.net This suggests that dichlorinated thiophene sulfonamides could also exhibit isoform-selective inhibition.

The general mechanism for sulfonamide-based CA inhibition involves the deprotonated sulfonamide nitrogen binding to the Zn(II) ion in the enzyme's active site, mimicking the transition state of the carbon dioxide hydration reaction. This interaction blocks the catalytic activity of the enzyme.

Pathway Disruption

The biological activity of sulfonamides can also be attributed to their ability to disrupt essential metabolic pathways. A well-established mechanism for some sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the folic acid synthesis pathway in microorganisms. openaccesspub.org By acting as competitive inhibitors of the enzyme's natural substrate, p-aminobenzoic acid (PABA), these sulfonamides disrupt the production of dihydrofolic acid, a precursor for DNA synthesis. openaccesspub.org This mechanism is primarily associated with the antibacterial action of sulfonamides. While this pathway is a hallmark of antimicrobial sulfonamides, it highlights a key mode of pathway disruption associated with this class of compounds.

Cell Growth Inhibition

The cytotoxic effects of dichlorinated thiophene sulfonamides have been observed in various cancer cell lines. While specific data for this compound is not available, studies on the closely related isomer, 2,5-Dichlorothiophene-3-sulfonamide, provide valuable insights into its potential for cell growth inhibition.

In a comparative study, 2,5-Dichlorothiophene-3-sulfonamide demonstrated significant cytotoxic activity against several human cancer cell lines. nih.gov The growth inhibitory (GI50) values were determined for HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cells. nih.gov

| Cell Line | Cancer Type | GI50 (µM) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 7.2 ± 1.12 | nih.gov |

| MDA-MB-231 | Breast Cancer | 4.62 ± 0.13 | nih.gov |

| MCF-7 | Breast Cancer | 7.13 ± 0.13 | nih.gov |

The data indicates that 2,5-Dichlorothiophene-3-sulfonamide is a potent inhibitor of cancer cell proliferation, with the most significant effect observed against the MDA-MB-231 breast cancer cell line. nih.gov The presence of the thiophene ring was suggested to be a contributing factor to its anticancer potential. nih.gov These findings suggest that this compound may exhibit similar cell growth inhibitory properties. The underlying mechanism for this cytotoxicity is likely multifactorial, potentially involving the modulation of enzymes such as carbonic anhydrases, which are known to be overexpressed in certain tumors and contribute to the tumor microenvironment.

Emerging Research Avenues and Future Perspectives for 3,4 Dichlorothiophene 2 Sulfonamide

Development as Biochemical Probes and Chemical Tools for Biological Research

The unique structural features of 3,4-Dichlorothiophene-2-sulfonamide make it a compelling candidate for the development of biochemical probes and chemical tools. The sulfonamide moiety is a well-established pharmacophore known for its ability to interact with various enzymes. nih.gov Specifically, sulfonamide derivatives have shown significant potential as inhibitors of enzymes like carbonic anhydrases and glucuronidases. nih.gov

The dichlorinated thiophene (B33073) scaffold offers a platform for developing highly selective probes. For instance, studies on the related 4,5-Dichlorothiophene-2-sulfonamide (B1306967) have demonstrated its ability to inhibit human serum paraoxonase-1, an enzyme involved in the detoxification of organophosphates. smolecule.com This inhibitory action highlights the potential for creating targeted probes to study enzyme function and dysfunction.

Furthermore, the thiophene ring can be functionalized to incorporate fluorophores, leading to the creation of fluorescent probes for live-cell imaging. rsc.orgnih.gov The development of fluorescent probes based on an α,β-unsaturated acyl sulfonamide, for example, has enabled the selective detection of thiols in aqueous environments and within cells. rsc.org While not specific to the dichlorinated thiophene core, this demonstrates a proof-of-concept for designing similar probes. The strategy often involves exploiting the nucleophilicity of biological targets, which can lead to cleavage of the sulfonamide or sulfonate ester, resulting in a fluorescent signal. rsc.org

Future research in this area will likely focus on synthesizing a library of this compound derivatives and screening them against a panel of enzymes to identify novel inhibitors. Molecular docking studies, which have been successfully applied to other thiophene sulfonamides to predict binding affinities, will be instrumental in guiding these efforts. nih.govrjsocmed.comnih.gov

Table 1: Potential Biological Targets for this compound-Based Probes

| Enzyme Family | Potential Application of Probes | Relevant Findings for Sulfonamides |

| Carbonic Anhydrases | Studying pH regulation, ion transport | Known inhibitors of this enzyme family. nih.gov |

| Glucuronidases | Investigating drug metabolism | Known inhibitors of this enzyme family. nih.gov |

| Paraoxonases | Probing detoxification pathways | Inhibition of human serum paraoxonase-1 demonstrated by a related isomer. smolecule.com |

| Kinases | Developing selective kinase inhibitors | Thiophene scaffolds are common in kinase inhibitor design. |

| Proteases | Creating tools for studying proteolysis | Sulfonamide-based inhibitors are well-established. |

Potential in Functional Materials Science, including Organic Electronics and Photonics

Thiophene-based molecules are at the forefront of materials science, particularly in the realm of organic electronics and photonics. mdpi.com The π-conjugated system of the thiophene ring facilitates charge transport, making these compounds suitable for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). mdpi.combeilstein-journals.org

The introduction of chlorine atoms and a sulfonamide group to the thiophene backbone can significantly modulate the electronic properties of the resulting material. These electron-withdrawing groups can lower the HOMO and LUMO energy levels, which can be advantageous for creating n-type or ambipolar organic semiconductors. mdpi.com The planar structure of the thiophene ring promotes intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.

While specific data on the electronic properties of this compound are not yet widely available, the broader class of thiophene derivatives offers a glimpse into its potential. For example, thieno[3,2-b]thiophene (B52689) derivatives have been successfully used as emitting layers in OLEDs and as electron-donor materials in OSCs. mdpi.combeilstein-journals.org The development of conducting polymers based on thiophenes has also been a major area of research, with applications in antistatic coatings, sensors, and electromagnetic shielding. cmu.edu A novel method for the polymerization of poly(bi-) and (ter-)thiophene using p-toluene sulfonic acid as a trace-free oxidant has been reported, which could be applicable to the polymerization of this compound derivatives. rsc.org

Future research will likely involve the synthesis and characterization of oligomers and polymers derived from this compound. Key areas of investigation will include their photophysical properties, charge carrier mobility, and performance in electronic devices. The development of thiophene-based covalent organic frameworks (COFs) also presents an exciting avenue for creating highly ordered, porous materials with tailored optoelectronic properties. mdpi.com

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of the Compound | Key Properties to Investigate |

| Organic Field-Effect Transistors (OFETs) | As an n-type or ambipolar semiconductor. | Charge carrier mobility, on/off ratio, and air stability. |

| Organic Light-Emitting Diodes (OLEDs) | As a host or emissive material. | Photoluminescence quantum yield, color purity, and device efficiency. |

| Organic Solar Cells (OSCs) | As an electron acceptor material. | Power conversion efficiency, open-circuit voltage, and short-circuit current. |

| Conductive Polymers | As a monomer for polymerization. | Electrical conductivity, processability, and environmental stability. |

| Sensors | As a functional material for detecting analytes. | Selectivity, sensitivity, and response time. |

Integration into Advanced Molecular Design Principles for Novel Chemical Entities

The sulfonamide group is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs. nih.govnih.gov Similarly, the thiophene ring is a versatile building block for the synthesis of biologically active molecules. mdpi.comresearchgate.net The combination of these two moieties in this compound provides a unique starting point for the design of novel chemical entities with therapeutic potential.

The dichlorinated nature of the thiophene ring offers specific sites for further functionalization, allowing for the creation of a diverse library of compounds. This is a key principle in modern drug discovery, where structure-activity relationships (SAR) are established through systematic chemical modifications. The synthesis of novel thiophene derivatives bearing sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene (B1667546) moieties has been reported, with some compounds showing promising anticancer activity. nih.govresearchgate.net

Molecular hybridization, a strategy that combines different bioactive scaffolds to create a new molecule with enhanced properties, is particularly relevant. nih.gov For example, a series of sulfonamide-quinoline-dithiocarbamate hybrids were designed as potent inhibitors of lysine-specific demethylase 1 (LSD1) for the treatment of bladder cancer. nih.gov The this compound core could serve as a central scaffold for similar hybridization strategies.

Computational tools such as molecular docking are invaluable in this process, allowing for the prediction of binding modes and affinities of designed molecules with their biological targets. nih.govmdpi.comresearchgate.net This in silico approach can prioritize the synthesis of the most promising candidates, saving time and resources.

Future directions in this area will involve the use of this compound as a building block in combinatorial chemistry and fragment-based drug design. The aim will be to develop novel compounds with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.

Exploration of Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into chemical synthesis to reduce the environmental impact of chemical processes. The synthesis of sulfonamides, traditionally relying on the use of sulfonyl chlorides and organic bases, is an area where greener alternatives are being actively explored.

One promising approach is the use of water as a solvent for sulfonamide synthesis. A facile and environmentally benign method has been described that uses equimolar amounts of amino compounds and arylsulfonyl chlorides in water, with product isolation achieved by simple filtration after acidification. nih.gov This avoids the use of volatile organic solvents and simplifies the purification process.

Catalytic methods also offer a green alternative to stoichiometric reagents. The use of nano-Ru/Fe3O4 as a catalyst for the direct coupling of sulfonamides and alcohols has been demonstrated. acs.org This domino dehydrogenation-condensation-hydrogenation sequence is highly efficient and the magnetic nature of the catalyst allows for easy separation and recycling. acs.org

Electrochemical synthesis represents another powerful green chemistry tool. researchgate.net The electrochemical oxidative coupling of amines and thiols to form sulfonamides is driven by electricity, requires no sacrificial reagents or additional catalysts, and produces hydrogen as a benign byproduct. nih.govtue.nl This method has been successfully applied to a broad range of substrates. nih.gov

While the synthesis of 4,5-Dichlorothiophene-2-sulfonamide has been described via the chlorosulfonation of 2,5-dichlorothiophene (B70043) followed by ammonolysis, the application of these greener methods to its synthesis and derivatization is a key area for future research. smolecule.com The development of a one-pot, multicomponent reaction for the synthesis of thiophene sulfonamide derivatives in the presence of an ionic liquid-immobilized catalyst is another example of a greener approach. rjsocmed.com

Table 3: Comparison of Synthetic Methods for Sulfonamides

| Method | Key Features | Green Chemistry Advantages |

| Traditional (Sulfonyl Chloride) | Use of sulfonyl chlorides and bases in organic solvents. | - |

| Synthesis in Water | Aqueous reaction medium, simple workup. | Reduces use of organic solvents, improves safety. nih.gov |

| Nano-catalysis | Use of recyclable catalysts for alcohol-sulfonamide coupling. | High atom economy, catalyst recyclability. acs.org |

| Electrochemical Synthesis | Electricity-driven coupling of thiols and amines. | Avoids chemical oxidants, generates benign byproducts. nih.govtue.nl |

Unexplored Reactivity and Novel Synthetic Transformations for Broadened Utility

The reactivity of the this compound molecule is ripe for exploration, with the potential to uncover novel synthetic transformations that can broaden its utility. The interplay between the electron-withdrawing sulfonamide group and the chlorine atoms on the thiophene ring can lead to unique reactivity patterns.

The thiophene ring itself can undergo various reactions, including nucleophilic aromatic substitution, where one or both of the chlorine atoms are displaced by a nucleophile. This would allow for the introduction of a wide range of functional groups at these positions. Conversely, electrophilic aromatic substitution at the remaining vacant position on the thiophene ring could also be possible, although the electron-withdrawing nature of the substituents would make this challenging.

The sulfonamide group also offers a handle for further transformations. For instance, N-alkylation or N-arylation of the sulfonamide can be used to generate a library of derivatives with diverse properties. nih.gov Recent advances in catalysis have enabled the copper-catalyzed N-arylation of sulfonamides with aryl boronic acids. ekb.eg